Silthiofam-des(trimethylsilyl)

Description

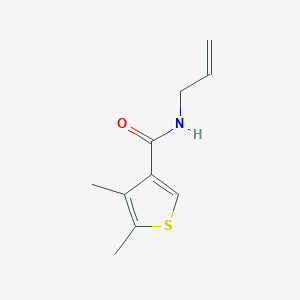

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-N-prop-2-enylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-4-5-11-10(12)9-6-13-8(3)7(9)2/h4,6H,1,5H2,2-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCYKBAFUIYUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045234 | |

| Record name | 4,5-Dimethyl-N-(prop-2-en-1-yl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations Yielding Silthiofam Des Trimethylsilyl

Desilylation Pathways as Byproducts in Silthiofam (B1681674) Synthesis

The industrial synthesis of Silthiofam, N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a multi-step process where maintaining the integrity of the silicon-carbon bond is crucial for yield and purity. acs.org However, under certain reaction conditions, cleavage of this bond can occur, leading to the formation of Silthiofam-des(trimethylsilyl) as a significant impurity. datapdf.com

The silicon-carbon bond in aryl- and heteroarylsilanes is susceptible to cleavage under both acidic and basic conditions. In the synthesis of Silthiofam, desilylation is a recurring issue, particularly during steps involving strong bases or the formation of reactive intermediates like acid chlorides. datapdf.com

Research into the synthesis of Silthiofam precursors has shown that the choice of base and reaction conditions significantly impacts the degree of unwanted desilylation. For instance, attempts to synthesize an acetylenic amide intermediate in the presence of strong bases such as lithium diisopropylamide (LDA) or butyl lithium (BuLi) resulted in low yields due to the cleavage of the trimethylsilyl (B98337) (TMS) group from the product. datapdf.com Similarly, the conversion of 2-(trimethylsilyl)thiophene-3-carboxylic acid to its corresponding acid chloride can be accompanied by more than 20% desilylation, complicating the purification of the final product. datapdf.com In a model cycloaddition reaction to form a silylated thiophene (B33073) carboxylate, one set of conditions resulted in the isolation of a 19% yield of the desilylated byproduct. researchgate.net

Acid-catalyzed approaches have also been explored. While catalysts like aluminum chloride (AlCl₃) and methanesulfonic acid (MeSO₃H) were found to be effective, they also led to the formation of significant amounts of tar due to the decomposition of the starting materials, indicating the sensitivity of the silyl (B83357) group under these conditions. datapdf.com

Table 1: Influence of Reaction Conditions on Desilylation

| Reaction Step | Conditions | Observed Outcome | Reference |

|---|---|---|---|

| Formation of Acetylenic Amide | Strong base (LDA, BuLi) | Low yields due to significant desilylation of the product. | datapdf.com |

| Acid Chloride Formation | Standard methods | >20% desilylation, necessitating chromatographic purification. | datapdf.com |

| Acid-Catalyzed Cycloaddition | AlCl₃ or MeSO₃H | Up to 77% yield of desired product, but with significant tar formation from substrate decomposition. | datapdf.com |

| Model Cycloaddition | Catalyst screening | Isolation of 19% desilylated product under certain conditions. | researchgate.net |

Given the challenges posed by unwanted desilylation, significant process research has focused on developing synthetic routes that minimize the loss of the trimethylsilyl group. One successful strategy involves the careful silylation of a thiophene-3-carboxylate dianion at room temperature, followed by conversion to the carboxylic acid. acs.org The subsequent amidation to form Silthiofam is then carried out under conditions optimized to achieve negligible loss of the silyl group. acs.org

In routes where desilylation during the formation of the acid chloride was problematic, one approach involved adding an equivalent of trimethylsilyl chloride (TMS-Cl) to the reaction mixture. This strategy aimed to suppress the cleavage but only resulted in a modest yield of about 50%. datapdf.com A more practical, albeit yield-reducing, solution was to accept the formation of the desilylated acid (26) and other silylated impurities (24, 25) during the acid chloride distillation step. While this led to a 5-10% yield loss, it allowed for their separation and resulted in a higher purity final product. datapdf.com Ultimately, the most economically viable process involved isolating only two intermediates and recycling all three organic solvents used, which allowed for the safe, large-scale production of high-purity Silthiofam. acs.org

Targeted Chemical Synthesis of Silthiofam-des(trimethylsilyl) and Related Thiophene Carboxamide Derivatives

The targeted synthesis of Silthiofam-des(trimethylsilyl) (N-allyl-4,5-dimethylthiophene-3-carboxamide) and its analogs involves established and novel methodologies for heterocyclic chemistry, focusing on the construction of the core thiophene ring and the subsequent formation of the amide bond.

The construction of substituted thiophene rings is a well-developed field in organic chemistry. derpharmachemica.com Classic methods such as the Paal-Knorr, Fiesselmann, and Hinsberg syntheses provide foundational routes to thiophenes from various open-chain precursors. derpharmachemica.com The Gewald aminothiophene synthesis is a particularly versatile multicomponent reaction that assembles highly substituted 2-aminothiophenes, which can be further functionalized. tandfonline.com

More modern and specific approaches have been developed for thiophene-3-carboxylates, which are direct precursors for compounds like Silthiofam-des(trimethylsilyl). One innovative route involves the cycloaddition of 3-mercapto-2-butanone (B1585005) with an acrylate, followed by an acid-catalyzed aromatization to yield the thiophene-3-carboxylate structure. acs.org Other contemporary methods include catalyst-free synthesis from buta-1-enes and potassium sulfide, and visible-light-induced oxidative cyclizations. organic-chemistry.org

Table 2: Selected Methodologies for Thiophene Ring Synthesis

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Gewald Synthesis | Carbonyl compound, active methylene (B1212753) nitrile, elemental sulfur, base | Multicomponent reaction yielding 2-aminothiophenes. | tandfonline.com |

| Cycloaddition-Aromatization | 3-mercapto-2-butanone, acrylate | A novel route developed for thiophene-3-carboxylates. | acs.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, sulfur source (e.g., P₄S₁₀) | A classic condensation reaction to form the thiophene ring. | derpharmachemica.com |

| One-Pot Condensation | N-(4-acetylphenyl)-2-chloroacetamide, thiocarbamoyl compounds | Efficient one-step method for preparing thiophene-2-carboxamide derivatives. | nih.gov |

The final key step in the synthesis of Silthiofam-des(trimethylsilyl) is the formation of the carboxamide linkage. This is typically achieved by reacting the thiophene-3-carboxylic acid, or an activated derivative, with allylamine.

Several standard and advanced amidation protocols are applicable. The most common method involves activating the carboxylic acid. This can be done by converting the acid to an acid chloride, often using reagents like thionyl chloride or oxalyl chloride. datapdf.com Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), are effective. nih.gov Another approach involves the use of carbonyldiimidazole (CDI) to form a reactive acylimidazole intermediate. For industrial-scale synthesis, factors like cost, safety, and waste generation are critical in selecting the appropriate reagent. scribd.com More recently, catalytic methods such as lactic acid-catalyzed transamidation have emerged as environmentally benign alternatives. sioc-journal.cn

Exploration of Catalytic and Stoichiometric Approaches for Selective Desilylation

While desilylation is often an unwanted side reaction, it can also be employed as a strategic step to intentionally synthesize Silthiofam-des(trimethylsilyl) from its silylated precursor, Silthiofam, or a silylated intermediate. The cleavage of the silicon-carbon bond can be achieved through various stoichiometric and catalytic methods. iupac.org

A common and effective method for protodesilylation is the use of a base in a protic solvent. researchgate.net A catalytic amount of potassium trimethylsilanolate (KOTMS) in wet dimethyl sulfoxide (B87167) (DMSO) has been shown to efficiently cleave various organosilanes, including aryl-silicon bonds, under mild conditions. researchgate.netorganic-chemistry.org Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF), are also potent reagents for cleaving silicon-carbon bonds due to the high strength of the resulting silicon-fluorine bond. gelest.comnih.gov

Acid-catalyzed desilylation is also possible, although it can sometimes require harsh conditions. iupac.org More advanced methods for silicon-carbon bond cleavage are continually being developed, including electrochemical approaches that offer a transition-metal-free and environmentally friendly alternative. rsc.org Directed evolution has even been used to engineer enzymes capable of catalyzing this non-natural reaction. researchgate.net

Table 3: Methods for Selective Desilylation

| Reagent/Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Potassium Trimethylsilanolate (KOTMS) | Catalytic amount in wet DMSO | Additive-free, mild conditions with high efficiency. | researchgate.netorganic-chemistry.org |

| Tetrabutylammonium Fluoride (TBAF) | Stoichiometric, various solvents | Common and effective fluoride source for cleaving Si-C bonds. | gelest.com |

| Hydrogen Peroxide (H₂O₂) / Fluoride Ion | H₂O₂, catalytic fluoride source | Oxidative cleavage via a hyper-coordinate silicon intermediate. | nih.gov |

| Electrochemical Cleavage | Electrolysis, mild conditions | Environmentally friendly, transition-metal-free approach. | rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Silthiofam Des Trimethylsilyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an unparalleled technique for the definitive determination of molecular structure in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete assignment of the proton and carbon signals of Silthiofam-des(trimethylsilyl) can be achieved, confirming its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of Silthiofam-des(trimethylsilyl) is anticipated to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The expected signals would include those for the two methyl groups attached to the thiophene (B33073) ring, the protons of the N-allyl group (including the terminal vinyl protons and the methylene (B1212753) protons adjacent to the nitrogen), the single proton on the thiophene ring, and the amide (N-H) proton. The allyl group protons would present as a complex multiplet system due to spin-spin coupling. The amide proton is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for Silthiofam-des(trimethylsilyl)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Thiophene-CH | 6.5 - 7.5 | s | - |

| Amide-NH | 5.5 - 8.5 | br s | - |

| Allyl-CH= | 5.7 - 6.0 | m | - |

| Allyl-=CH₂ | 5.0 - 5.3 | m | - |

| Allyl-NCH₂ | 3.9 - 4.2 | t | ~5-6 |

| Thiophene-CH₃ | 2.2 - 2.5 | s | - |

| Thiophene-CH₃ | 2.0 - 2.3 | s | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Silthiofam-des(trimethylsilyl) will give rise to a distinct signal.

The spectrum is expected to show signals for the carbonyl carbon of the amide, the carbons of the thiophene ring (both substituted and unsubstituted), the carbons of the allyl group, and the two methyl carbons. The chemical shifts of the thiophene carbons are diagnostic, as are the positions of the carbonyl and olefinic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for Silthiofam-des(trimethylsilyl)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 160 - 170 |

| Thiophene C (quaternary) | 125 - 145 |

| Thiophene C (quaternary) | 125 - 145 |

| Thiophene C (quaternary) | 125 - 145 |

| Thiophene CH | 120 - 130 |

| Allyl -CH= | 130 - 140 |

| Allyl =CH₂ | 115 - 125 |

| Allyl N-CH₂ | 40 - 50 |

| Thiophene -CH₃ | 10 - 20 |

| Thiophene -CH₃ | 10 - 20 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in Silthiofam-des(trimethylsilyl), a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected within the allyl group, specifically between the -NCH₂- protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons. This confirms the integrity of the allyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It would allow for the direct assignment of the carbon signals for all protonated carbons, such as the thiophene-CH, the carbons of the allyl group, and the methyl carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Silthiofam-des(trimethylsilyl) (C₁₀H₁₃NOS), the calculated exact mass is 195.0718 Da. fao.orgnih.gov An experimental HRMS measurement would be expected to be in close agreement with this value, confirming the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways could include the loss of the allyl group, cleavage of the amide bond, and fragmentation of the thiophene ring.

Table 3: High-Resolution Mass Spectrometry Data for Silthiofam-des(trimethylsilyl)

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₃NOS | Computed |

| Calculated Exact Mass | 195.0718 Da | fao.orgnih.gov |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of Silthiofam-des(trimethylsilyl) is expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O stretch of the amide (Amide I band), the N-H bend of the amide (Amide II band), C-H bonds of the alkyl and vinyl groups, and the C=C bonds of the allyl group and the thiophene ring.

Table 4: Predicted Infrared (IR) Absorption Bands for Silthiofam-des(trimethylsilyl)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (sp² and sp³) | 2850 - 3100 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| C=C (Alkene & Aromatic) | 1600 - 1680 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C-N | 1200 - 1350 | Stretching |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as conjugated systems. The parent compound, silthiofam (B1681674), is known to absorb light at 304 nm. fao.org

The primary chromophore in Silthiofam-des(trimethylsilyl) is the 4,5-dimethylthiophene-3-carboxamide system. The thiophene ring, in conjugation with the carbonyl group of the amide, is expected to give rise to π → π* and n → π* transitions. The UV-Vis spectrum would likely show a strong absorption band in the ultraviolet region, characteristic of this conjugated system.

Table 5: Predicted UV-Vis Spectroscopic Data for Silthiofam-des(trimethylsilyl)

| Parameter | Predicted Value | Transition Type |

| λmax | ~240 - 310 nm | π → π* |

Note: The predicted value is based on the absorption of the parent compound, silthiofam, and related thiophene chromophores.

Degradation and Environmental Transformation Pathways of Silthiofam Des Trimethylsilyl

Hydrolytic Degradation Mechanisms and Kinetic Studies

The hydrolytic stability of a chemical compound is a critical factor in determining its persistence in aqueous environments. The degradation of Silthiofam-des(trimethylsilyl) through hydrolysis is influenced by several factors, most notably pH.

pH-Dependent Hydrolysis Profiles and Rate Constants

Studies on silthiofam (B1681674) have shown that it is rapidly hydrolyzed under acidic conditions, while being more stable in neutral to alkaline environments. For instance, at 20°C, the half-life (DT50) for the hydrolysis of silthiofam is approximately 45 hours at pH 4. In contrast, the DT50 increases significantly to 448 days at pH 7 and 314 days at pH 9. fao.org This suggests that the primary hydrolytic cleavage of the trimethylsilyl (B98337) group to form Silthiofam-des(trimethylsilyl) is catalyzed by acid.

Based on this, it can be inferred that Silthiofam-des(trimethylsilyl) itself would likely exhibit greater stability across a range of pH values compared to its parent compound, as the primary site of hydrolysis on the parent molecule has already been transformed. However, without direct experimental data on Silthiofam-des(trimethylsilyl), its precise pH-dependent hydrolysis profile and rate constants remain to be determined.

Interactive Data Table: pH-Dependent Hydrolysis of Silthiofam (Parent Compound)

| pH | Temperature (°C) | Half-life (DT50) | Stability |

| 4 | 20 | 45 hours | Rapidly hydrolyzed |

| 7 | 20 | 448 days | Stable |

| 9 | 20 | 314 days | Stable |

Data for the parent compound, silthiofam, is presented as a proxy due to the lack of specific data for Silthiofam-des(trimethylsilyl).

Influence of Temperature and Ionic Strength on Hydrolytic Stability

The rate of chemical reactions, including hydrolysis, is generally influenced by temperature, with higher temperatures typically leading to faster degradation. Detailed studies on the effect of temperature on the hydrolysis of Silthiofam-des(trimethylsilyl) have not been reported. For the parent compound, silthiofam, hydrolysis data is provided at a standard temperature of 20°C, but a full kinetic study across a range of temperatures is not available in the public domain. fao.org

Similarly, the influence of ionic strength on the hydrolytic stability of Silthiofam-des(trimethylsilyl) has not been documented. Ionic strength can affect reaction rates in solution, but its specific impact on the hydrolysis of this compound is unknown.

Photolytic Transformation Processes and Identification of Photodegradation Products

Photodegradation, the breakdown of compounds by light, is another significant environmental degradation pathway.

Ultraviolet Radiation-Induced Reactions and Quantum Yields

Information regarding the direct photolytic transformation of Silthiofam-des(trimethylsilyl), including its quantum yield, is not available. However, data on its parent compound, silthiofam, indicates that it is susceptible to photolysis. The aqueous photolysis half-life (DT50) for silthiofam has been reported to be 16 days at pH 7 when exposed to simulated sunlight. herts.ac.uk Another study reported a photolytic DT50 of 1.8 days in distilled water under solar irradiation. fao.org The discrepancy in these values may be due to different experimental conditions, such as light intensity and spectrum.

Given that Silthiofam-des(trimethylsilyl) shares the same core chromophore (the thiophene (B33073) carboxamide structure) with its parent compound, it is expected to absorb UV radiation and undergo photolytic degradation. The absence of the trimethylsilyl group might slightly alter the electronic properties and, consequently, the photoreactivity of the molecule, but this has not been quantified.

Sensitized Photodegradation Pathways

Sensitized photodegradation involves the transfer of energy from an excited photosensitizer, often a naturally occurring substance in the environment like humic acids, to the target compound, leading to its degradation. There are currently no studies available that have investigated the sensitized photodegradation pathways of Silthiofam-des(trimethylsilyl).

Biotic Degradation Mechanisms in Environmental Compartments

The transformation of chemical compounds by microorganisms is a key process in their environmental fate. Silthiofam-des(trimethylsilyl) is recognized as an environmental transformation product of silthiofam, with its formation being a result of the degradation of the parent compound in the environment. nih.govnih.gov The University of Hertfordshire's AERU database lists N-allyl-4,5-dimethylthiophene-3-carboxamide (Silthiofam-des(trimethylsilyl)) as a major soil metabolite of silthiofam, with an estimated maximum occurrence fraction of 0.229. herts.ac.uk

This indicates that biotic processes, likely mediated by soil microorganisms, are responsible for the cleavage of the trimethylsilyl group from silthiofam to produce Silthiofam-des(trimethylsilyl). The specific enzymes and microbial species involved in this initial transformation have not been identified.

Furthermore, the subsequent biotic degradation of Silthiofam-des(trimethylsilyl) itself is a critical aspect of its environmental persistence. While it is a product of microbial action on its parent compound, it is also expected to be further degraded by microorganisms. The pathways for the biotic breakdown of the N-allyl-4,5-dimethylthiophene-3-carboxamide structure are not well-documented. General microbial degradation pathways for similar aromatic amide structures often involve hydroxylation of the aromatic ring, followed by ring cleavage, or hydrolysis of the amide bond. For organosilicon compounds in general, biodegradation can lead to the formation of silanols. nih.gov However, specific studies on the microbial metabolites of Silthiofam-des(trimethylsilyl) are lacking.

Microbial Metabolism and Biotransformation in Soil Systems

Silthiofam-des(trimethylsilyl) is recognized as a major metabolite of silthiofam in soil environments. herts.ac.ukherts.ac.uk Studies have shown that it can constitute a significant fraction of the transformation products, with an estimated maximum occurrence of 0.229 of the parent compound. herts.ac.uk The formation of Silthiofam-des(trimethylsilyl) occurs through the cleavage of the trimethylsilyl group from the silthiofam molecule, a process mediated by soil microorganisms.

Enzymatic Biotransformation Pathways and Enzyme Kinetics

The biotransformation of Silthiofam-des(trimethylsilyl) is presumed to be an enzyme-catalyzed process. However, the scientific literature currently lacks specific details on the enzymatic pathways and the kinetics of the enzymes involved in the degradation of this particular compound. A peer review of the pesticide risk assessment for silthiofam noted that the low levels of its metabolite, referred to as CP240659 (Silthiofam-des(trimethylsilyl)), in certain studies precluded the assessment of its degradation kinetics. researchgate.net

General enzymatic degradation of similar amide-containing compounds in soil often involves hydrolases, which cleave the amide bond. Other potential enzymatic reactions could include oxidations, reductions, and ring cleavage, mediated by various oxidoreductases and other enzyme classes. Without specific research, the exact sequence of these enzymatic steps and the corresponding kinetic data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the enzymes acting on Silthiofam-des(trimethylsilyl) remain uncharacterized.

Identification and Characterization of Subsequent Degradation Products

Information regarding the subsequent degradation products of Silthiofam-des(trimethylsilyl) is not explicitly detailed in the available scientific literature. While the degradation pathway of the parent compound, silthiofam, has been studied, leading to the identification of several major metabolites, the further breakdown of Silthiofam-des(trimethylsilyl) itself is a notable data gap.

The primary metabolites of silthiofam in soil, alongside Silthiofam-des(trimethylsilyl), include:

4-(allylcarbamoyl)-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid nih.govherts.ac.uk

4-carbamoyl-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid nih.govherts.ac.uk

4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide nih.govherts.ac.uk

It is plausible that the degradation of Silthiofam-des(trimethylsilyl) could lead to the opening of the thiophene ring and the eventual mineralization to carbon dioxide, water, and inorganic ions. However, the specific intermediate compounds formed during this process have not been identified or characterized in the reviewed sources. Further research, likely involving isotope-labeling studies, would be necessary to elucidate the complete degradation pathway and identify the full spectrum of subsequent degradation products of Silthiofam-des(trimethylsilyl).

Computational and Theoretical Chemistry Studies of Silthiofam Des Trimethylsilyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Silthiofam-des(trimethylsilyl), a metabolite of the fungicide silthiofam (B1681674), these methods can provide deep insights into its electronic structure, geometry, and spectroscopic characteristics. Although specific computational studies on Silthiofam-des(trimethylsilyl) are not extensively available in public literature, we can infer its properties and the methodologies for their study from research on analogous thiophene (B33073) carboxamide derivatives.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of the size and complexity of Silthiofam-des(trimethylsilyl). researchgate.netscience.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For thiophene carboxamide derivatives, DFT methods like B3LYP with a 6-31G(d) basis set are commonly used to predict bond lengths, bond angles, and dihedral angles. vulcanchem.comnih.gov These optimized geometries are crucial for understanding the molecule's shape and how it might interact with its environment.

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, vibrational analysis can be performed to calculate theoretical infrared (IR) spectra. nih.gov By comparing these calculated spectra with experimental data, researchers can confirm the molecular structure and the accuracy of the computational model. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, which is a powerful tool for structural elucidation. mdpi.com

Furthermore, DFT is used to analyze the electronic properties of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and stability. nih.govmdpi.comvulcanchem.com A smaller gap generally suggests higher reactivity. For a series of novel thiophene-2-carboxamide derivatives, DFT calculations have shown that substituents on the thiophene ring can significantly influence the HOMO-LUMO gap. nih.gov

The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comnih.gov This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Examples of DFT-Calculated Properties for Thiophene Carboxamide Derivatives

| Property | Method | Typical Values for Thiophene Carboxamides | Reference |

| HOMO Energy | DFT/B3LYP | -4.89 eV to -6.5 eV | nih.govmdpi.com |

| LUMO Energy | DFT/B3LYP | -1.5 eV to -3.22 eV | nih.govmdpi.com |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 1.66 eV to 5.031 eV | nih.govmdpi.com |

| Dipole Moment | DFT | 2.0 to 5.0 Debye | mdpi.com |

This table presents typical values found in the literature for various thiophene carboxamide derivatives and is intended to be illustrative of the data that can be generated for Silthiofam-des(trimethylsilyl) using DFT methods.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. aalto.fi These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide very accurate results, especially for electronic properties. While computationally more expensive than DFT, ab initio calculations are often used as a benchmark to validate DFT results. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and intermolecular interactions over time.

For Silthiofam-des(trimethylsilyl), MD simulations could be used to explore its conformational landscape in different environments, such as in aqueous solution or in a lipid bilayer, which is relevant for understanding its environmental fate and bioavailability. The flexibility of the N-allyl group and the rotation around the amide bond are key conformational features that could be investigated. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net

MD simulations are also invaluable for studying intermolecular interactions. For example, simulations could model the interaction of Silthiofam-des(trimethylsilyl) with water molecules to understand its solubility and hydration properties. rsc.org Furthermore, MD simulations are often used in conjunction with molecular docking to study the binding of a ligand to a biological target, such as an enzyme. frontiersin.orgnih.gov These simulations can reveal the key amino acid residues involved in binding and the stability of the ligand-protein complex over time. frontiersin.org

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a set of methods used to study the kinetics of chemical reactions. By locating the transition state (the highest energy point along the reaction pathway), chemists can calculate the activation energy, which is a key determinant of the reaction rate. researchgate.netacs.org

Mechanistic Pathways of Desilylation from Silthiofam

Silthiofam-des(trimethylsilyl) is formed from the fungicide silthiofam through the cleavage of a silicon-carbon (Si-C) bond. researchgate.net Understanding the mechanism of this desilylation reaction is important for predicting the persistence of silthiofam and the formation of its metabolite in the environment.

Computational studies can be employed to investigate the possible mechanistic pathways for this reaction. One plausible mechanism involves the oxidative addition of the Si-C bond to a metal catalyst, if present, followed by reductive elimination. nih.gov DFT calculations can be used to model the potential energy surface of this reaction, identifying the intermediates and transition states. A recent study on Pd-catalyzed Si-C(sp3) bond cleavage revealed that the mechanism likely proceeds through a Pd(II)/Pd(IV) catalytic cycle, with the oxidative addition of the Si-C bond to a σ-alkylpalladium(II) species being a key step. nih.gov

Alternatively, in the absence of a catalyst, the cleavage of the Si-C bond could be initiated by protonation or other chemical interactions with the environment. Theoretical studies have investigated strategies to suppress Si-C bond cleavage in arylsilanes by calculating proton affinity values and exploring the effects of structural modifications. rsc.org These approaches could be adapted to model the desilylation of silthiofam under various environmental conditions.

Theoretical Modeling of Degradation Pathways

Once formed, Silthiofam-des(trimethylsilyl) can undergo further degradation in the environment. Computational methods can be used to model the potential degradation pathways of this molecule. Thiophene rings, for example, can be susceptible to oxidation. Theoretical studies on the reaction of thiophene with molecular oxygen have shown that the reaction can proceed via direct hydrogen abstraction or addition/elimination mechanisms, with the barriers to reaction being significantly high for ground-state oxygen. acs.org The reaction with singlet oxygen, however, is much more favorable. acs.org

The amide bond in Silthiofam-des(trimethylsilyl) could also be a site for degradation through hydrolysis. While amides are generally stable, their hydrolysis can be catalyzed by acids or bases. Computational studies can model these hydrolysis reactions to determine the activation energies and reaction rates under different pH conditions.

Structure-Reactivity Relationship Modeling

The exploration of structure-reactivity relationships is a fundamental aspect of computational and theoretical chemistry, providing insights into how the molecular structure of a compound influences its chemical behavior and biological activity. For Silthiofam-des(trimethylsilyl), also known by its IUPAC name 4,5-dimethyl-N-prop-2-enylthiophene-3-carboxamide, understanding these relationships is key to predicting its environmental fate and potential interactions. jst.go.jp This metabolite is formed through the environmental transformation of the fungicide silthiofam. jst.go.jp

While specific quantitative structure-activity relationship (QSAR) models exclusively developed for Silthiofam-des(trimethylsilyl) are not extensively documented in publicly available literature, the principles of such models can be applied by examining studies on structurally related thiophenecarboxamide fungicides. These studies often utilize computational methods to correlate molecular descriptors with fungicidal activity.

Research Findings on Analogous Compounds

Research on novel pyrazole-furan/thiophene carboxamide hybrids has demonstrated the importance of the carboxamide linkage and the nature of the substituents on the thiophene and pyrazole (B372694) rings for fungicidal activity. nih.gov In these studies, molecular docking simulations are frequently employed to understand the binding interactions between the fungicide and its target protein, often succinate (B1194679) dehydrogenase (SDH). nih.govccspublishing.org.cn For instance, studies on pyrazole-thiophene carboxamide derivatives have shown that compounds with high antifungal activity form strong interactions with key amino acid residues within the SDH binding site. ccspublishing.org.cn

The structural features of Silthiofam-des(trimethylsilyl), such as the N-allyl group and the dimethyl-substituted thiophene ring, are critical in defining its reactivity and interaction with biological targets. The N-allyl group, for example, can be a site for metabolic transformations. The dimethyl substitution pattern on the thiophene ring influences the electronic properties and steric profile of the molecule, which in turn affects its binding affinity to target enzymes.

Data Tables of Molecular Descriptors

To model structure-reactivity relationships, various molecular descriptors are calculated. The following table includes computed properties for Silthiofam-des(trimethylsilyl) that are commonly used in QSAR studies.

Table 1: Computed Molecular Properties of Silthiofam-des(trimethylsilyl)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.28 g/mol | PubChem |

| XLogP3-AA | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 195.07178521 Da | PubChem |

These descriptors provide a quantitative representation of the molecule's physicochemical properties. For example, XLogP3-AA is an indicator of lipophilicity, which can influence the compound's transport across biological membranes. The polar surface area is related to the molecule's ability to form hydrogen bonds and can affect its solubility and binding characteristics.

In studies of similar thiophene carboxamide fungicides, these descriptors are often used to build predictive models for biological activity. For example, a hypothetical QSAR model for a series of thiophenecarboxamide fungicides might take the form of the following equation:

log(1/C) = c₀ + c₁(XLogP) + c₂(Polar Surface Area) + c₃*(Molecular Weight)

Where log(1/C) represents the biological activity (e.g., the inverse of the concentration required for 50% inhibition, IC₅₀), and c₀, c₁, c₂, c₃ are coefficients determined by regression analysis of a training set of compounds.

The following table presents hypothetical activity data for a series of analogous thiophenecarboxamide compounds to illustrate how such a dataset would be structured for QSAR modeling.

Table 2: Hypothetical Structure-Activity Data for Thiophenecarboxamide Analogs

| Compound | R-Group on Amide | XLogP | Polar Surface Area (Ų) | IC₅₀ (µM) |

|---|---|---|---|---|

| Analog 1 | -CH₃ | 1.8 | 55.0 | 10.5 |

| Analog 2 | -CH₂CH₃ | 2.1 | 55.0 | 8.2 |

| Silthiofam-des(trimethylsilyl) | -CH₂CH=CH₂ | 2.3 | 57.3 | (To be determined) |

| Analog 3 | -phenyl | 3.5 | 55.0 | 2.1 |

This table illustrates that by systematically varying the substituent on the amide nitrogen (the R-group), it is possible to observe a corresponding change in biological activity. Such data is the foundation for developing structure-reactivity relationship models that can predict the activity of new or un-tested compounds like Silthiofam-des(trimethylsilyl).

Advanced Analytical Methodologies for Detection and Quantification of Silthiofam Des Trimethylsilyl

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Liquid chromatography is a cornerstone technique for the analysis of moderately polar pesticide metabolites like Silthiofam-des(trimethylsilyl). Its coupling with mass spectrometry provides the high selectivity and sensitivity required for trace-level detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

While specific validated methods for Silthiofam-des(trimethylsilyl) are not prominently published, the established methods for its parent compound, silthiofam (B1681674), provide a strong foundation. The official CIPAC method 635 for silthiofam utilizes reversed-phase HPLC with UV detection. scirp.orgfao.org

Principle: In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Silthiofam-des(trimethylsilyl), being more polar than silthiofam due to the loss of the nonpolar trimethylsilyl (B98337) group, will have a lower affinity for the stationary phase. Consequently, it is expected to elute earlier than the parent compound under the same conditions. UV detection is suitable as the thiophene (B33073) carboxamide chromophore absorbs in the UV spectrum. fao.orgthieme-connect.de

Method Parameters (based on Silthiofam analysis): A typical setup for the analysis would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. fao.org Optimization for Silthiofam-des(trimethylsilyl) would involve adjusting the mobile phase composition to achieve adequate retention and separation from matrix interferences.

| Parameter | Typical Value (for Silthiofam) | Expected Adjustment for Silthiofam-des(trimethylsilyl) |

| Column | LiChrospher 100 C18 (5µm) fao.org | C18 or a more polar-retentive column (e.g., Phenyl-Hexyl) |

| Mobile Phase | Acetonitrile / Water (50:50, v/v) fao.org | Increased water content (e.g., 60-70%) for better retention |

| Detection | UV at 260 nm fao.org | Scan for optimal wavelength (likely similar to parent) fao.org |

| Flow Rate | 1.0 - 1.2 mL/min fao.org | 0.8 - 1.2 mL/min |

| Temperature | 40°C fao.org | Ambient to 40°C |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For trace analysis in complex matrices, UHPLC-MS/MS is the method of choice due to its superior sensitivity, selectivity, and speed. researchgate.netresearchgate.net This technique is essential for monitoring low-level residues in environmental and biological samples. nih.gov

Principle: UHPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution and faster analysis times compared to traditional HPLC. acs.org The effluent from the column is ionized, typically using electrospray ionization (ESI), and the target analyte is detected by a tandem mass spectrometer. The MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for Silthiofam-des(trimethylsilyl) is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering process provides exceptional selectivity and minimizes matrix effects. researchgate.net

Research Findings: Multiresidue methods developed for a wide range of pesticides, including polar metabolites, demonstrate the power of this technique. researchgate.netresearchgate.net For a compound like Silthiofam-des(trimethylsilyl), ESI in positive mode (ESI+) is expected to be efficient, targeting the protonated molecule [M+H]⁺ as the precursor ion. The development of a UHPLC-MS/MS method would involve optimizing the MRM transitions (precursor ion → product ion) and the collision energy to achieve the most sensitive and specific signal. The use of isotopically labeled internal standards is recommended to compensate for matrix effects and improve quantitative accuracy. eurl-pesticides.eu

Gas Chromatography (GC) with Selective Detectors (e.g., Flame Ionization Detector, Mass Spectrometry)

Gas chromatography is a powerful technique for volatile and thermally stable compounds. ekb.eg However, the analysis of polar compounds like Silthiofam-des(trimethylsilyl), which contains a secondary amine functional group, presents challenges.

Principle: Direct analysis of Silthiofam-des(trimethylsilyl) by GC is difficult due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. restek.com To overcome this, a derivatization step is typically required. semanticscholar.org Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), is a common strategy to replace active hydrogens (on the amide nitrogen) with a nonpolar trimethylsilyl group. restek.comchemcoplus.co.jp This increases the compound's volatility and thermal stability, making it amenable to GC analysis. semanticscholar.org

Once derivatized, the compound can be separated on a GC column and detected by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). rsc.org GC-MS provides structural information from the fragmentation pattern of the analyte, allowing for confident identification. researchgate.netderpharmachemica.comnih.gov

| Technique | Detector | Derivatization Requirement | Key Advantages/Disadvantages |

| GC-FID | Flame Ionization Detector | Yes (e.g., Silylation) | Robust, good for quantification but not specific. rsc.org |

| GC-MS | Mass Spectrometer | Yes (e.g., Silylation) | Highly specific identification via mass spectrum, sensitive. researchgate.net |

Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is critical to remove interfering components and concentrate the analyte before instrumental analysis. pjoes.com

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. mdpi.com

Principle: SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge. scirp.org For a moderately polar analyte like Silthiofam-des(trimethylsilyl), a variety of sorbents can be considered.

Optimization and Findings: Method development involves optimizing several key parameters:

Sorbent Selection: For a compound of intermediate polarity, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are often effective. scirp.orgscirp.org Oasis HLB is a copolymer with both hydrophobic and hydrophilic retention characteristics, making it suitable for a wide range of pesticide polarities. researchgate.net

Sample pH: The pH of the sample can be adjusted to control the ionization state of the analyte and improve its retention on the sorbent.

Elution Solvent: The choice of elution solvent is crucial for recovering the analyte from the sorbent. Solvents like acetonitrile, methanol, or ethyl acetate, sometimes modified with acids or bases, are tested to find the optimal conditions for desorption. mdpi.com

Drying Step: A thorough drying step of the sorbent bed (e.g., with nitrogen gas) is often necessary before elution with an organic solvent to ensure high recovery. researchgate.net

The goal of optimization is to achieve high, reproducible recovery of the analyte while minimizing the co-extraction of matrix components that can interfere with the subsequent analysis. chromatographyonline.com

Liquid-Liquid Extraction (LLE) Method Development

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. ekb.eg

Principle: The analyte partitions between the two phases according to its partition coefficient (Kow). The efficiency of the extraction depends on the choice of solvent and the chemical properties of the analyte, particularly its polarity and pKa.

Method Development: Developing an LLE method for Silthiofam-des(trimethylsilyl) from a complex matrix like soil or plant tissue involves:

Solvent Selection: Choosing an organic solvent (e.g., ethyl acetate, dichloromethane, acetonitrile) that has high affinity for the analyte but is immiscible with the sample's aqueous phase. ekb.egnih.gov

pH Adjustment: The pH of the aqueous phase is a critical parameter. Since Silthiofam-des(trimethylsilyl) has an amide group, adjusting the pH can suppress its ionization, making it more neutral and thus more extractable into an organic solvent.

Salting Out: Adding salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, improving recovery.

Back-Extraction: For further cleanup, a back-extraction can be performed. The analyte is extracted from the organic phase into a fresh aqueous phase by adjusting the pH to ionize the analyte, leaving neutral interferences behind in the organic layer. The pH of the new aqueous phase is then readjusted, and the analyte is re-extracted into a clean organic solvent.

These techniques, when carefully optimized, enable the reliable measurement of Silthiofam-des(trimethylsilyl) at trace levels, which is crucial for environmental monitoring and residue analysis.

Advanced Microextraction Techniques (e.g., Solid-Phase Microextraction)

The accurate determination of pesticide residues and their metabolites, such as Silthiofam-des(trimethylsilyl), in various environmental and food matrices necessitates highly efficient and sensitive sample preparation techniques. Modern analytical chemistry trends toward the miniaturization of sample preparation, reducing solvent consumption and simplifying procedures. nih.gov Advanced microextraction techniques have emerged as powerful tools that integrate sampling, extraction, concentration, and sample introduction into a single, often solvent-free, step. mdpi.com

Solid-Phase Microextraction (SPME) is a predominant technique in this category, first developed in the early 1990s. mdpi.com It is a non-exhaustive, equilibrium-based pre-concentration technique that utilizes a small, coated fiber to extract analytes from a sample. mdpi.com The fiber consists of a fused silica (B1680970) core coated with a suitable polymeric stationary phase. mdpi.com Common coatings include polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and mixed phases like divinylbenzene-Carboxen-polydimethylsiloxane (DVB-CAR-PDMS), chosen based on the polarity and volatility of the target analytes. mdpi.comnih.gov

For the analysis of fungicides like Silthiofam-des(trimethylsilyl), the SPME process typically involves two main steps:

Extraction: The coated fiber is exposed to the sample matrix (either directly immersed in a liquid sample or placed in the headspace above a liquid or solid sample). Analytes partition from the sample matrix to the fiber coating until equilibrium is reached.

Desorption: The fiber is then transferred to the injection port of a chromatographic system, usually a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC). The trapped analytes are thermally desorbed in the hot GC inlet or eluted with a solvent in the HPLC interface for subsequent separation and detection, often by mass spectrometry (MS). nih.govacs.org

The efficiency of SPME is influenced by several parameters that must be optimized for each specific application. These include the choice of fiber coating, extraction time, temperature, sample pH, and the addition of salt to the matrix (salting-out effect), which can enhance the extraction of polar compounds from aqueous samples. nih.govacs.orguoi.gr For instance, in the analysis of fungicides in wine, a DVB-CAR-PDMS fiber was found to be the most appropriate. nih.gov The optimization of these parameters is crucial for achieving high sensitivity and accuracy.

Table 1: Representative Optimized SPME Conditions for Fungicide Analysis This table presents typical parameters that would be optimized for the analysis of a compound like Silthiofam-des(trimethylsilyl) based on studies of other fungicides.

| Parameter | Optimized Condition | Rationale / Finding | Source |

|---|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | Provided the highest extraction efficiency for a range of fungicides in wine samples. | nih.gov |

| Extraction Mode | Headspace (HS) or Direct Immersion (DI) | HS-SPME is often used for volatile/semi-volatile compounds in complex matrices; DI can be suitable for liquid samples. | shimadzu.com |

| Extraction Temperature | 40 - 60 °C | Balances analyte volatility and partitioning kinetics to maximize extraction efficiency. | nih.gov |

| Extraction Time | 30 - 60 min | Sufficient time to allow the analyte concentration on the fiber to approach equilibrium, ensuring reproducibility. | acs.orguoi.gr |

| Sample pH | Adjusted to 4-7 | Optimizes the chemical form of the analyte for efficient extraction, preventing ionization. | acs.orguoi.gr |

| Salt Addition | 15-30% (w/v) NaCl | Increases the ionic strength of the aqueous sample, decreasing the solubility of organic analytes and promoting their transfer to the fiber. | nih.govuoi.gr |

| Desorption Temperature | 240 - 270 °C | Ensures rapid and complete transfer of analytes from the fiber to the GC column. | uoi.gr |

| Desorption Time | 2 - 5 min | Allows for complete desorption without thermal degradation of analytes. | uoi.gr |

Other advanced microextraction techniques include liquid-phase microextraction (LPME) and its variants, such as dispersive liquid-liquid microextraction (DLLME). nih.govmdpi.com These methods are based on the partitioning of analytes into a micro-volume of an immiscible organic solvent, offering high enrichment factors but can be more complex to automate than SPME. nih.gov

Analytical Method Validation, Quality Assurance, and Quality Control in Research Studies

To ensure that analytical results are reliable, accurate, and fit for purpose, the methods used for the quantification of Silthiofam-des(trimethylsilyl) must be rigorously validated. iosrjournals.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a critical component of any quality system. epa.gov

The validation process involves evaluating several key performance characteristics as defined by international guidelines:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatographic methods like GC-MS, selectivity is often achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. shimadzu.comnih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. acs.org This is typically evaluated by a least-squares regression analysis of a calibration curve prepared from standards at several concentration levels. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable. uoi.grnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by analyzing a sample of known concentration (e.g., a spiked matrix blank) and comparing the measured concentration to the theoretical value. Recoveries are typically expected to be within 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. analis.com.my

Intermediate Precision (Inter-day precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment. analis.com.my RSD values below 15-20% are often required. nih.govanalis.com.my

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. acs.orgnih.gov The LOQ is a critical parameter for residue analysis, as it must be below any established maximum residue limits (MRLs).

Table 2: Typical Method Validation Performance Data for Fungicide Analysis This table provides representative validation results for analytical methods used to quantify fungicides, which would be analogous to the requirements for a Silthiofam-des(trimethylsilyl) method.

| Parameter | Typical Value / Range | Source |

|---|---|---|

| Linearity Range | 0.5 - 100 µg/L | nih.govshimadzu.com |

| Correlation Coefficient (R²) | > 0.995 | uoi.grnih.gov |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | nih.govanalis.com.my |

| Limit of Quantification (LOQ) | 0.25 - 2.5 µg/kg | acs.organalis.com.my |

| Accuracy (Recovery) | 80.1% - 112.0% | nih.gov |

| Precision (RSD%) | < 15% | nih.govanalis.com.my |

Beyond initial validation, ongoing Quality Assurance (QA) and Quality Control (QC) procedures are essential for maintaining data quality in research studies. epa.gov

Quality Control (QC) consists of the specific operational activities performed during analysis to produce and document data quality. epa.gov This includes the routine analysis of QC samples such as:

Method Blanks: A clean sample matrix analyzed to ensure no contamination is introduced through the analytical procedure.

Spiked Samples / Laboratory Control Samples: A clean matrix spiked with a known concentration of the analyte to monitor the accuracy and precision of the method.

Certified Reference Materials (CRMs): Materials with a certified concentration of the analyte, used to verify the accuracy of the entire analytical process. researchgate.net

Replicate Samples: Analyzing the same sample multiple times to check for precision.

Adherence to these validation, QA, and QC principles ensures that data generated on the presence and concentration of Silthiofam-des(trimethylsilyl) are scientifically sound, defensible, and comparable across different studies. iosrjournals.orgepa.gov

Environmental Fate and Transport Dynamics of Silthiofam Des Trimethylsilyl

Adsorption and Desorption Characteristics in Various Soil and Sediment Types

The adsorption and desorption characteristics of a chemical compound in soil and sediment are critical determinants of its mobility and bioavailability in the environment. These processes are influenced by soil properties such as organic matter content, clay content, pH, and cation exchange capacity.

Currently, there is a lack of specific studies detailing the adsorption and desorption coefficients (such as Kd or Koc) for Silthiofam-des(trimethylsilyl) in various soil and sediment types. Without experimental data, it is not possible to provide a quantitative assessment of its tendency to bind to soil particles or to be released back into the soil solution.

Table 1: Adsorption and Desorption Data for Silthiofam-des(trimethylsilyl) in Various Soil and Sediment Types

| Soil/Sediment Type | Organic Carbon (%) | Clay Content (%) | pH | Adsorption Coefficient (Kd) | Desorption Coefficient (Kdes) |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Leaching Potential and Groundwater Contamination Risk Assessment

The leaching potential of a pesticide or its metabolite is its tendency to move through the soil profile and potentially contaminate groundwater. This is a significant concern for public health and environmental safety. The risk of groundwater contamination is often assessed using models that incorporate a compound's adsorption characteristics and its persistence in the soil.

For Silthiofam-des(trimethylsilyl), a comprehensive risk assessment regarding its leaching potential and the associated risk of groundwater contamination has not been published. While the parent compound, silthiofam (B1681674), has a calculated high leachability potential, specific data for Silthiofam-des(trimethylsilyl) is not available. herts.ac.uk Therefore, its mobility in soil and the likelihood of it reaching groundwater remain undetermined.

Table 2: Leaching Potential and Groundwater Contamination Risk of Silthiofam-des(trimethylsilyl)

| Parameter | Value | Interpretation |

|---|---|---|

| GUS (Groundwater Ubiquity Score) | Data Not Available | Not Assessed |

| SCI-GROW Index | Data Not Available | Not Assessed |

| Leaching Potential | Data Not Available | Unknown |

| Groundwater Contamination Risk | Data Not Available | Unknown |

Persistence and Environmental Half-Life Determinations in Aquatic and Terrestrial Ecosystems

Specific studies to determine the environmental half-life of Silthiofam-des(trimethylsilyl) in different environmental compartments, such as soil and water, have not been identified. The parent compound, silthiofam, is known to undergo hydrolysis, particularly in acidic conditions. fao.org However, the degradation rate and pathways for Silthiofam-des(trimethylsilyl) are currently unknown. This lack of data prevents a thorough assessment of its persistence in both aquatic and terrestrial ecosystems.

Table 3: Environmental Half-Life of Silthiofam-des(trimethylsilyl)

| Ecosystem | Compartment | Half-Life (DT50) | Degradation Process |

|---|---|---|---|

| Terrestrial | Soil | Data Not Available | Unknown |

| Aquatic | Water | Data Not Available | Unknown |

| Aquatic | Sediment | Data Not Available | Unknown |

Future Research Directions and Emerging Methodologies

Integration of Advanced Omics Technologies for Comprehensive Transformation Product Analysis

The complete identification of all transformation products of a parent pesticide compound in various environmental matrices remains a significant challenge. Advanced "omics" technologies, particularly metabolomics, offer a powerful approach to identify a broader range of TPs, including previously unknown metabolites of silthiofam (B1681674).

Detailed Research Findings: Metabolomics workflows, often utilizing high-resolution mass spectrometry (HRMS), can be employed to analyze samples from soil, water, or plant tissues exposed to silthiofam. By comparing the metabolic profiles of exposed and unexposed samples, researchers can identify novel metabolites. For instance, studies on other pesticides have shown that such approaches can reveal unexpected biotransformation pathways. researchgate.net In the case of silthiofam, this could lead to the identification of further degradation products beyond Silthiofam-des(trimethylsilyl) and other known TPs like 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide and N-allyl-4,5-dimethylthiophene-3-carboxamide. nih.gov

Integrative omics, combining metabolomics with genomics and transcriptomics of soil microorganisms, could elucidate the specific microbial species and enzymatic pathways responsible for the desilylation of silthiofam and the subsequent degradation of Silthiofam-des(trimethylsilyl). This provides a holistic view of the pesticide's environmental fate.

Table 1: Potential Omics-Based Approaches for Silthiofam TP Analysis

| Technology | Application for Silthiofam-des(trimethylsilyl) Research | Potential Outcome |

| Metabolomics (LC-HRMS) | Untargeted screening of soil/water samples after silthiofam application. | Identification of a comprehensive profile of silthiofam TPs, including conjugates and secondary degradation products of Silthiofam-des(trimethylsilyl). |

| Genomics | Sequencing the genomes of soil microbes capable of degrading silthiofam. | Identification of genes and enzymes responsible for the cleavage of the trimethylsilyl (B98337) group and further breakdown of the thiophene (B33073) ring. |

| Transcriptomics | Analyzing the gene expression of microbes in response to silthiofam exposure. | Understanding the regulatory mechanisms that control the degradation pathways and the conditions that favor the formation or degradation of Silthiofam-des(trimethylsilyl). |

| Proteomics | Identifying the proteins expressed by microorganisms during silthiofam degradation. | Direct confirmation of the enzymes involved in the transformation process. |

Development of In Silico Models for Predictive Environmental Fate and Degradation

In silico, or computational, models are becoming essential for predicting the environmental behavior of pesticides and their TPs, thereby reducing the need for extensive and costly experimental studies. nih.govnih.gov For Silthiofam-des(trimethylsilyl), these models can forecast its formation, persistence, and mobility in the environment.

Detailed Research Findings: Quantitative Structure-Activity Relationship (QSAR) models are a key type of in silico tool. nih.gov By analyzing the physicochemical properties of Silthiofam-des(trimethylsilyl) (e.g., water solubility, octanol-water partition coefficient, vapor pressure) in relation to its chemical structure, QSARs can predict its environmental fate. nih.govnih.gov

Environmental fate models like PEARL, PRZM, and SWAT+ are used in regulatory assessments to simulate pesticide transport. frontiersin.orggfz-potsdam.de Future development should focus on incorporating more complex transformation schemes into these models. frontiersin.org For silthiofam, this means explicitly modeling the formation rate of Silthiofam-des(trimethylsilyl) from the parent compound and its subsequent, separate degradation and transport characteristics. This is crucial as the properties of the TP can differ significantly from the parent, affecting its potential for leaching or accumulation. bund.de For example, while silthiofam has an octanol/water partition coefficient (Log Kow) of 3.72, indicating some lipophilicity, the loss of the bulky trimethylsilyl group to form Silthiofam-des(trimethylsilyl) would likely alter its mobility and sorption behavior. fao.org

Table 2: Parameters for In Silico Modeling of Silthiofam-des(trimethylsilyl)

| Model Type | Key Input Parameters | Predicted Output | Relevance |

| QSAR | Molecular weight, Log Kow, water solubility, vapor pressure, pKa. | Toxicity, bioaccumulation potential, degradation rate constants. | Provides initial estimates of environmental behavior based on chemical structure, guiding further testing. nih.govnih.gov |

| Leaching Models (e.g., PRZM, PELMO) | Soil properties (organic carbon, texture), climate data, application rate, degradation half-life (DT50), soil sorption coefficient (Koc). | Predicted concentrations in soil leachate and groundwater over time. | Assesses the risk of groundwater contamination by the transformation product. frontiersin.org |

| Catchment-Scale Models (e.g., SWAT+) | Hydrology, land use, agricultural management practices, pesticide properties. | Pesticide and TP loads in surface water bodies within a watershed. | Evaluates the impact on aquatic ecosystems at a larger, more realistic scale. gfz-potsdam.de |

Application of Novel Analytical Platforms for Real-Time and In Situ Monitoring

Traditional monitoring of pesticide residues involves collecting samples from the field and transporting them to a laboratory for analysis, often using techniques like gas chromatography-mass spectrometry (GC-MS). ekb.egresearchgate.net This process is time-consuming and provides only a snapshot in time. Emerging analytical platforms aim to provide real-time or near-real-time data directly in situ.

Detailed Research Findings: The development of portable and automated sensors is a major goal for modern environmental monitoring. plantprotection.pl For a compound like Silthiofam-des(trimethylsilyl), this could involve electrochemical sensors or optical biosensors deployed directly in waterways or soil. These sensors could be based on molecularly imprinted polymers (MIPs) designed to selectively bind to the target analyte, or on enzymatic reactions that produce a detectable signal. ekb.egnih.gov

Another promising area is the advancement of portable mass spectrometry and surface-enhanced Raman spectroscopy (SERS). spectroscopyonline.com SERS, for example, has shown ultra-sensitive detection capabilities for other pesticides, capable of identifying residues at extremely low concentrations and even mapping their distribution on and inside crops. spectroscopyonline.com Developing a SERS-based method for silthiofam and its TPs could allow for rapid, on-site screening of environmental samples. Furthermore, time-integrating passive samplers, which concentrate contaminants over a period, can be combined with these advanced analytical techniques to provide a more accurate picture of average contaminant exposure over time, rather than the "snapshot" provided by grab samples. acs.org

Table 3: Emerging Analytical Platforms for Monitoring Silthiofam-des(trimethylsilyl)

| Platform | Principle of Operation | Potential Application | Advantages |

| Electrochemical Biosensors | Enzyme (e.g., acetylcholinesterase) inhibition or antibody binding on an electrode surface generates an electrical signal. plantprotection.pl | In-situ detection in water streams or soil pore water. | High sensitivity, portability, potential for continuous monitoring. nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Molecules adsorbed on a nanostructured metal surface produce a greatly enhanced Raman scattering signal, providing a structural fingerprint. spectroscopyonline.com | Rapid, ultra-sensitive screening of water, soil extracts, and crop surfaces. | Non-destructive, high specificity, and capable of multiplexed detection. spectroscopyonline.com |

| Portable Mass Spectrometry | Miniaturized mass analyzers (e.g., ion traps) coupled to ambient ionization sources like Direct Analysis in Real Time (DART). ekb.eg | On-site confirmation of contaminant identity in environmental samples. | Provides definitive structural information, reducing false positives. |

| Time-Integrating Samplers (e.g., TIMFIE) | A device that slowly and continuously draws water through a solid-phase extraction (SPE) cartridge over days or weeks. acs.org | Deployment in rivers or drainage systems to capture time-weighted average concentrations of silthiofam and its TPs. | More representative of chronic exposure than single grab samples. |

Q & A

Q. How is Silthiofam-des(trimethylsilyl) identified and quantified in environmental samples using GC-MS?

Methodological Answer: Silthiofam-des(trimethylsilyl) is analyzed via gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization . Key steps include:

- Derivatization : Replace active hydrogens (e.g., -OH, -NH) with TMS groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility and detection sensitivity .

- Internal Standards : Use deuterated analogs (e.g., d6-TMS derivatives) to correct for matrix effects and instrument variability .

- Validation : Calibrate with spiked samples (e.g., 10 µg/mL in acetonitrile) to establish linearity (R² > 0.99), limit of detection (LOD < 1 µg/L), and recovery rates (80–120%) .

Q. What are the key stability considerations for Silthiofam-des(trimethylsilyl) in laboratory settings?

Methodological Answer: Stability is influenced by:

- Hydrolysis : The absence of the trimethylsilyl group increases susceptibility to hydrolysis. Store samples in anhydrous solvents (e.g., acetonitrile) at −20°C to minimize degradation .

- Photodegradation : Conduct accelerated stability studies under UV light (254 nm) to simulate environmental exposure, monitoring degradation via LC-MS/MS .

- pH Sensitivity : Use buffered solutions (pH 5–7) during extraction to prevent acid/base-catalyzed decomposition .

Q. What safety protocols are recommended when handling Silthiofam-des(trimethylsilyl)?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct synthesis and derivatization in fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilyl chlorides) .

- Waste Disposal : Neutralize reactive intermediates (e.g., silylating agents) with silica gel or activated carbon before disposal .

Advanced Research Questions

Q. How does the removal of the trimethylsilyl group affect the bioactivity and environmental persistence of Silthiofam-des(trimethylsilyl) compared to Silthiofam?

Methodological Answer:

- Bioactivity : Perform in vitro bioassays (e.g., fungal growth inhibition) comparing Silthiofam and its des-TMS metabolite. Use LC-MS to correlate bioactivity with metabolic activation/deactivation pathways .

- Environmental Persistence : Measure half-life (t₁/₂) in soil/water matrices via OECD 307/308 guidelines. The des-TMS derivative shows reduced lipophilicity (log Kow = 1.8 vs. 3.5 for Silthiofam), leading to faster degradation in aqueous environments .

Q. What experimental approaches are used to investigate the metabolic pathways of Silthiofam leading to des(trimethylsilyl) formation?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled Silthiofam and track des-TMS formation in soil microcosms using high-resolution mass spectrometry (HRMS) .

- In Vitro Metabolism: Incubate Silthiofam with liver microsomes (e.g., rat S9 fractions) and identify des-TMS via fragmentation patterns (e.g., m/z 195 → 123) .

- Enzyme Inhibition : Use cytochrome P450 inhibitors (e.g., ketoconazole) to confirm oxidative demethylation as the primary metabolic pathway .

Q. How can co-elution issues in chromatographic analysis of Silthiofam-des(trimethylsilyl) be resolved?

Methodological Answer:

- Column Selection : Use polar stationary phases (e.g., DB-35MS) to separate des-TMS from co-eluting matrix components .

- Tandem MS : Employ MRM (multiple reaction monitoring) transitions (e.g., m/z 195 → 123) to enhance specificity .

- Post-Column Derivatization : Apply in-line silylation to shift retention times of interfering compounds .

Q. What synthetic strategies are employed to prepare Silthiofam-des(trimethylsilyl) derivatives for structure-activity studies?

Methodological Answer:

- Protection/Deprotection : Synthesize intermediates via silyl ether formation (e.g., using tert-butyldimethylsilyl chloride) followed by selective deprotection with tetrabutylammonium fluoride (TBAF) .

- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce functional groups (e.g., aryl halides) at the des-TMS site for SAR studies .

- Crystallography : Confirm derivative structures via X-ray diffraction, leveraging N-heterocyclic motifs for crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |